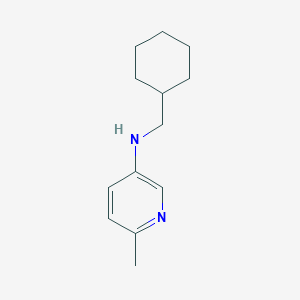

N-(Cyclohexylmethyl)-6-methylpyridin-3-amine

Description

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-6-methylpyridin-3-amine |

InChI |

InChI=1S/C13H20N2/c1-11-7-8-13(10-14-11)15-9-12-5-3-2-4-6-12/h7-8,10,12,15H,2-6,9H2,1H3 |

InChI Key |

BOGRZOGUVHWJFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)NCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-6-methylpyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: this compound derivatives with reduced nitrogen functionalities.

Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Cyclohexylmethyl)-6-methylpyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-(Cyclohexylmethyl)-6-methylpyridin-3-amine with key structural analogs, highlighting substituent variations and their implications:

*Molecular weight inferred from structurally similar compounds (e.g., N-Cycloheptyl-6-methylpyridin-3-amine ).

Key Observations:

- Cyclohexylmethyl vs. Parent Compounds : The addition of a cyclohexylmethyl group to luteolin (compound 1) enhanced BNA inhibitory activity by ~88-fold (IC₅₀ = 0.05 µM vs. 4.4 µM) . This suggests the motif’s role in improving target binding, likely through hydrophobic interactions.

- Cyclohexylmethyl vs.

- Ether vs. Amine Linkage : 6-(Cyclohexyloxy)pyridin-3-amine replaces the amine linkage with an ether, reducing basicity and possibly affecting protonation states in biological systems .

Structure-Activity Relationship (SAR) Insights

- C6 Methyl Group : The methyl group at the pyridine’s 6-position (common in , and 7) likely contributes to electron-donating effects, stabilizing the aromatic system and influencing intermolecular interactions (e.g., hydrogen bonding in crystal structures ).

- Chlorinated Derivatives : 6-Chloro-N-methylpyridin-3-amine () introduces an electron-withdrawing chlorine atom, which may reduce basicity compared to the methyl-substituted analog, altering binding kinetics .

Biological Activity

N-(Cyclohexylmethyl)-6-methylpyridin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a cyclohexylmethyl group and a methyl group at the 6-position. This structure is pivotal for its biological activity, influencing its interaction with various molecular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various microbial strains. Studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, influencing their activity. For instance:

- Enzyme Inhibition : this compound may inhibit key enzymes involved in disease pathways, such as kinases related to cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

- Receptor Modulation : The compound may also act as an allosteric modulator for certain receptors, potentially enhancing or inhibiting their activity depending on the cellular context .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Antimicrobial Evaluation :

- A study assessed the compound's effectiveness against various bacterial strains, showing significant inhibition at low concentrations. The results are summarized in Table 1.

Microbial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Candida albicans 64 µg/mL -

Anticancer Activity :

- Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The findings are presented in Table 2.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.0 HeLa (Cervical Cancer) 4.2 A549 (Lung Cancer) 3.8

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.